

Application Notes and Protocols: Western Blot for Histone Acetylation after PU139 Treatment

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Compound of Interest		
Compound Name:	PU139	
Cat. No.:	B1678330	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetylation is a critical epigenetic modification that plays a central role in regulating gene expression. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs catalyze the transfer of an acetyl group to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure that is permissive for transcription. Dysregulation of histone acetylation is implicated in various diseases, including cancer.

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.[1][2] It actively blocks the function of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, **PU139** leads to a global decrease in histone acetylation, a state known as histone hypoacetylation.[1] This results in chromatin condensation and subsequent repression of gene transcription, which can trigger cell cycle arrest and apoptosis in cancer cells.[1] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of **PU139** on histone acetylation.

Data Presentation

The following table summarizes the expected quantitative changes in histone acetylation levels in SK-N-SH neuroblastoma and HCT116 colon carcinoma cells following treatment with **PU139**.



The data is based on experiments where cells were treated with 25 μ M of **PU139** for 3 hours. [3] Acetylation levels were measured by Western blot and normalized to a loading control (e.g., total Histone H3).

Cell Line	Histone Modification	Treatment	Fold Change in Acetylation (Relative to DMSO Control)
SK-N-SH	H3K9ac	25 μM PU139	↓ (Significant Decrease)
SK-N-SH	H3K14ac	25 μM PU139	↓ (Significant Decrease)
SK-N-SH	H4K8ac	25 μM PU139	↓ (Significant Decrease)
SK-N-SH	H4K16ac	25 μM PU139	↓ (Significant Decrease)
HCT116	H3K9ac	25 μM PU139	↓ (Significant Decrease)
HCT116	H3K14ac	25 μM PU139	↓ (Significant Decrease)
HCT116	H4K8ac	25 μM PU139	↓ (Significant Decrease)
HCT116	H4K16ac	25 μM PU139	↓ (Significant Decrease)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **PU139** and the experimental workflow for the Western blot protocol.

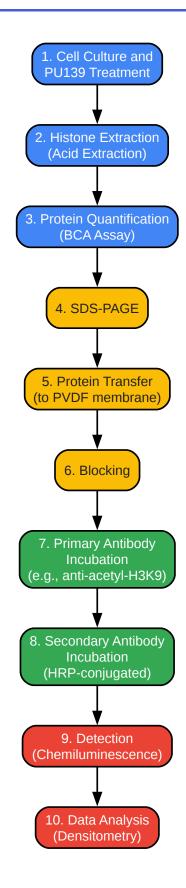




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Caption: Mechanism of **PU139** action on histone acetylation and gene expression.





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Caption: Experimental workflow for Western blot analysis of histone acetylation.



Experimental Protocols

This section provides a detailed protocol for performing a Western blot to analyze histone acetylation changes following treatment with **PU139**.

Materials and Reagents

- Cell Culture: Appropriate cell line (e.g., SK-N-SH, HCT116), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, DMSO, PU139.
- Histone Extraction:
 - Lysis Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease inhibitors.
 - o 0.4 N Sulfuric Acid (H2SO4).
 - 20% Trichloroacetic Acid (TCA).
 - Acetone.
- Protein Quantification: BCA Protein Assay Kit.
- SDS-PAGE:
 - 15% Acrylamide/Bis-acrylamide solution.
 - Tris-HCl, SDS, TEMED, APS.
 - Laemmli sample buffer (2X).
- Protein Transfer:
 - PVDF membrane (0.2 μm pore size).
 - Transfer buffer (Tris, Glycine, Methanol).
- Immunoblotting:



- Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
- Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16, and a loading control like anti-Histone H3).
- HRP-conjugated secondary antibody.
- Detection: Chemiluminescence (ECL) substrate.

Protocol

- Cell Culture and PU139 Treatment:
 - 1. Plate cells at an appropriate density and allow them to adhere overnight.
 - 2. Treat cells with the desired concentrations of **PU139** (e.g., 25 μ M) or DMSO (vehicle control) for the specified duration (e.g., 3 hours).
- Histone Extraction (Acid Extraction Method):
 - Harvest cells and wash with ice-cold PBS.
 - 2. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
 - 3. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
 - 4. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with gentle rotation for 1 hour at 4°C.
 - 5. Centrifuge at 16,000 x g for 10 minutes at 4°C.
 - 6. Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube.
 - 7. Add TCA to a final concentration of 20% and incubate on ice for 30 minutes to precipitate the histones.
 - 8. Centrifuge at 16,000 x g for 10 minutes at 4°C.



- 9. Wash the histone pellet twice with ice-cold acetone.
- 10. Air-dry the pellet and resuspend in sterile water.
- Protein Quantification:
 - 1. Determine the protein concentration of the histone extracts using a BCA protein assay according to the manufacturer's instructions.
- SDS-PAGE:
 - Prepare a 15% polyacrylamide gel.
 - 2. Mix equal amounts of protein (e.g., $10-20~\mu g$) with 2X Laemmli sample buffer and boil for 5 minutes.
 - 3. Load the samples onto the gel and run at 100-120V until the dye front reaches the bottom of the gel.
- · Protein Transfer:
 - 1. Transfer the separated proteins from the gel to a 0.2 μ m PVDF membrane using a wet or semi-dry transfer system. Transfer for 1-2 hours at 100V or overnight at 30V at 4°C.
- Blocking:
 - 1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - 1. Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
 - 1. Wash the membrane three times for 10 minutes each with TBST.



- 2. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Detection:
 - 1. Wash the membrane three times for 10 minutes each with TBST.
 - 2. Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - 3. Capture the chemiluminescent signal using a digital imaging system.
- Data Analysis:
 - 1. Quantify the band intensities using densitometry software (e.g., ImageJ).
 - 2. Normalize the intensity of the acetylated histone bands to the corresponding loading control (e.g., total Histone H3) for each sample.
 - 3. Calculate the fold change in acetylation relative to the vehicle-treated control.

Conclusion

Western blotting is a robust and widely used technique to assess changes in histone acetylation following treatment with inhibitors like **PU139**. This application note provides a comprehensive framework for researchers to design, execute, and interpret experiments aimed at understanding the epigenetic effects of HAT inhibitors. The provided protocols and diagrams serve as a valuable resource for investigating the role of histone acetylation in various biological and pathological processes.

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References



- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
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